2,2',4,5-Tetrabromodiphenyl ether

Übersicht

Beschreibung

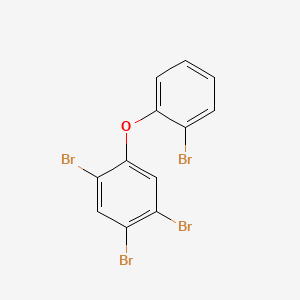

2,2',4,5-Tetrabromodiphenyl ether is a useful research compound. Its molecular formula is C12H6Br4O and its molecular weight is 485.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

2,2',4,5-Tetrabromodiphenyl ether (BDE-47) is a prominent congener of polybrominated diphenyl ethers (PBDEs), widely used as flame retardants in various consumer products. Its biological activity has garnered significant attention due to its potential health impacts, particularly concerning endocrine disruption, neurobehavioral effects, and immunotoxicity. This article reviews the biological activity of BDE-47 based on diverse research findings, including in vitro studies, animal models, and epidemiological data.

1. Endocrine Disruption:

BDE-47 has been shown to interfere with thyroid hormone regulation. Epidemiological studies suggest a correlation between exposure to PBDEs and alterations in thyroid function, which is critical for metabolic processes and development . The compound may disrupt the expression of genes involved in thyroid hormone signaling pathways.

2. Immunotoxicity:

Research indicates that BDE-47 can impair the immune response. In vitro studies using THP-1 macrophage-like cells demonstrated that exposure to BDE-47 reduced the secretion of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and affected macrophage differentiation . Additionally, BDE-47 treatment altered the microRNA profile in these cells, suggesting epigenetic modulation of immune functions .

3. Developmental Effects:

Developmental exposure to BDE-47 has been linked to long-lasting changes in liver metabolism and lipid accumulation. In a study involving CD-1 mice, prenatal exposure resulted in increased liver triglycerides and altered expression of metabolic genes, indicating that early-life exposure can have significant metabolic consequences .

Case Studies

Case Study 1: Immunotoxicity in Aquatic Species

A study highlighted the immunotoxic effects of BDE-47 on aquatic species. Fish exposed to environmentally relevant concentrations exhibited impaired immune functions, demonstrating the compound's potential ecological impact .

Case Study 2: Thyroid Cancer Risk

A nested case-control study found a significant association between serum levels of PBDEs and an increased risk of classical papillary thyroid cancer (PTC). Specifically, higher concentrations of BDE-28 were linked to elevated PTC risk, suggesting a potential carcinogenic effect of related PBDE congeners .

Research Findings Summary

Wissenschaftliche Forschungsanwendungen

Flame Retardant in Materials

BDE-49 is predominantly used as a flame retardant in:

- Electronics : Incorporated into circuit boards and casings to reduce fire risk.

- Textiles : Applied to upholstery and clothing to meet fire safety standards.

- Building Materials : Used in insulation and construction materials to enhance fire resistance.

Environmental Monitoring

Due to its persistence in the environment, BDE-49 is often analyzed in:

- Environmental Samples : Monitoring levels in soil, water, and biota to assess contamination.

- Food Safety Assessments : Evaluating residues in food products to ensure consumer safety.

Toxicological Research

Research has indicated that BDE-49 may have various biological effects:

- Endocrine Disruption : Studies suggest it can interfere with hormone functions and may affect reproductive health.

- Neurodevelopmental Effects : Investigations into its impact on brain development are ongoing, with some studies linking exposure to cognitive deficits.

Regulatory Frameworks

Due to health concerns associated with PBDEs, including BDE-49:

- Regulatory agencies have imposed restrictions or bans on its use in several regions.

- Ongoing research aims to understand its long-term effects and develop safer alternatives.

Case Study 1: Environmental Impact Assessment

A study conducted in California assessed the levels of BDE-49 in sediment samples from urban waterways. The findings indicated significant accumulation of PBDEs, correlating with increased usage in consumer products over the years. This prompted local authorities to implement stricter regulations on waste disposal from electronic manufacturing facilities.

Case Study 2: Health Risk Evaluation

Research published in the Environmental Health Perspectives journal examined the correlation between BDE-49 exposure and developmental delays in children. The longitudinal study tracked children from birth to age five, revealing that higher maternal exposure during pregnancy was linked to lower cognitive scores.

Eigenschaften

IUPAC Name |

1,2,4-tribromo-5-(2-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-3-1-2-4-11(7)17-12-6-9(15)8(14)5-10(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGDNHOVDFREMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C=C2Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40879873 | |

| Record name | BDE-48 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337513-55-0 | |

| Record name | 2,2',4,5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0337513550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-48 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40879873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3VZ68H2HY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does BDE-47 interact with biological systems and what are the downstream effects?

A1: While not directly addressed in the provided articles, BDE-47 is known to disrupt endocrine function. Research suggests that BDE-47 and its metabolites can bind to thyroid hormone receptors, potentially interfering with thyroid hormone signaling [, ]. This disruption can lead to a cascade of adverse effects, particularly in developing organisms, as thyroid hormones are crucial for growth and neurological development. Additionally, BDE-47 has been shown to uncouple mitochondria and inhibit the electron transport chain in brain mitochondria and neuronal progenitor cells, particularly in the presence of PTEN deficiency []. This mitochondrial dysfunction can disrupt cellular energy production and contribute to neurotoxicity.

Q2: Which hydroxylated metabolites of BDE-47 are formed during its metabolism, and which enzymes are involved?

A2: The oxidative metabolism of BDE-47 in rat hepatic microsomes primarily generates two major hydroxylated metabolites: 4'-hydroxy-2,2',4,5'-tetrabromodiphenyl ether (4'-OH-BDE-49) and 3-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (3-OH-BDE-47) []. This process is mediated by several cytochrome P450 (CYP) enzymes, with CYP2A2 and CYP3A1 exhibiting significant activity in BDE-47 metabolism. Specifically, CYP1A1 shows the highest activity for 4'-OH-BDE-49 formation, while CYP3A1 demonstrates the highest activity for 3-OH-BDE-47 formation [].

Q3: Do hydroxylated BDEs exhibit endocrine disrupting activities?

A3: Yes, research indicates that hydroxylated PBDEs, including those metabolized from BDE-47, can act as both thyroid hormone-like agents and estrogens []. Specifically, the presence of a 4- or 3-hydroxyl group in PBDEs appears essential for both thyroid hormonal and estrogenic activities. Interestingly, adjacent dibromo substitution seems to favor thyroid hormonal activity but not estrogenic activity [].

Q4: What are the environmental implications of BDE-47?

A4: BDE-47 is a persistent organic pollutant, meaning it resists environmental degradation and can persist in the environment for long periods []. It has been detected in various environmental compartments, including air, water, soil, and sediment. BDE-47 is also bioaccumulative, meaning it can accumulate in organisms and magnify up the food chain, posing potential risks to wildlife and human health.

Q5: What analytical methods are used to detect and quantify BDE-47?

A5: BDE-47 is typically analyzed using gas chromatography coupled with mass spectrometry (GC-MS) []. This technique allows for the separation, identification, and quantification of individual PBDE congeners, including BDE-47, in complex environmental and biological samples.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.